Benzyl 4-cyclobutylpiperazine-1-carboxylate

描述

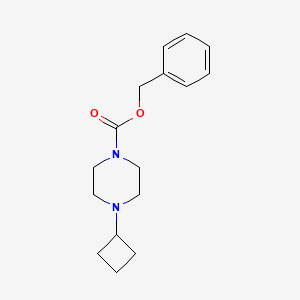

Benzyl 4-cyclobutylpiperazine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol . This compound features a piperazine ring substituted with a cyclobutyl group and a benzyl ester, making it a molecule of interest in various chemical and pharmaceutical research fields.

属性

IUPAC Name |

benzyl 4-cyclobutylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(20-13-14-5-2-1-3-6-14)18-11-9-17(10-12-18)15-7-4-8-15/h1-3,5-6,15H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFXDVSMUDENBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-cyclobutylpiperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Cyclobutyl Substitution: The cyclobutyl group is introduced via nucleophilic substitution reactions, where a cyclobutyl halide reacts with the piperazine ring.

Esterification: The final step involves the esterification of the piperazine derivative with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzyl 4-cyclobutylpiperazine-1-methanol.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

Benzyl 4-cyclobutylpiperazine-1-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound is used in the study of receptor-ligand interactions due to its piperazine core, which is a common motif in bioactive molecules.

Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs targeting neurological disorders.

作用机制

The mechanism of action of Benzyl 4-cyclobutylpiperazine-1-carboxylate is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The cyclobutyl group may influence the compound’s binding affinity and selectivity, while the benzyl ester can affect its pharmacokinetic properties, such as absorption and metabolism.

相似化合物的比较

- Benzyl 4-methylpiperazine-1-carboxylate

- Benzyl 4-phenylpiperazine-1-carboxylate

- Cyclobutyl 4-methylpiperazine-1-carboxylate

Comparison: Benzyl 4-cyclobutylpiperazine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct

生物活性

Benzyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 1854663-09-4) is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol, this compound is classified as a piperazine derivative. It is primarily studied for its interactions with various biological targets, particularly in the context of cancer and neurological disorders.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a benzyl group, a cyclobutyl moiety, and a piperazine ring. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1854663-09-4 |

| Molecular Formula | C16H22N2O2 |

| Molecular Weight | 274.36 g/mol |

| Purity | 95% |

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as a modulator of B-cell lymphoma 6 (BCL6), a protein implicated in various types of lymphomas. The compound's ability to degrade BCL6 suggests potential applications in treating diffuse large B-cell lymphoma and other related malignancies .

Neurological Effects

In addition to its anticancer activity, this compound has been investigated for its effects on the central nervous system (CNS). Research indicates that it may influence neurotransmitter systems, particularly in the context of anxiety and depression disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with serotonin receptors, although specific receptor affinities remain to be fully elucidated .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Targets : The compound has been shown to inhibit key proteins involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It may affect signaling pathways such as JAK/STAT and MAPK/ERK, which are crucial for cellular responses to growth factors and cytokines .

Case Studies

- BCL6 Modulation : A study highlighted the efficacy of this compound in reducing BCL6 levels in lymphoma cell lines, leading to increased apoptosis and decreased proliferation .

- Neuropharmacological Assessment : In an animal model, the compound demonstrated anxiolytic effects comparable to established anxiolytics, suggesting its potential utility in treating anxiety disorders .

Future Directions

The ongoing research into this compound emphasizes its dual role as an anticancer agent and a potential therapeutic for CNS disorders. Future studies are needed to:

- Clarify Mechanistic Pathways : Further elucidation of the molecular mechanisms underlying its biological activities will enhance understanding and therapeutic applications.

- Conduct Clinical Trials : To assess safety, efficacy, and optimal dosing regimens in human populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。